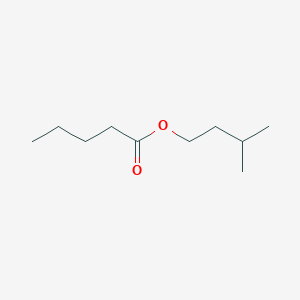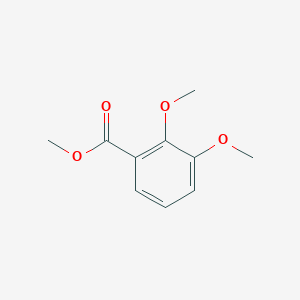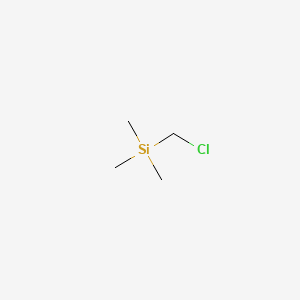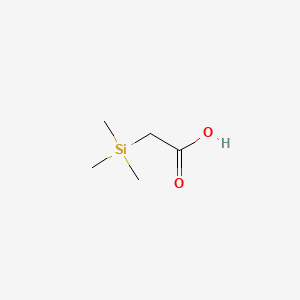
Ethyl 2,2-diethylbutyrate
Vue d'ensemble
Description
Ethyl 2,2-diethylbutyrate is an organic compound with the chemical formula C10H20O2 . It is also known by other names such as butanoic acid, 2,2-diethyl-, ethyl ester and ethyl triethylacetate . This ester belongs to the class of compounds known as carboxylic acid esters and is commonly used in the fragrance and flavor industry due to its pleasant fruity aroma.
Applications De Recherche Scientifique
Synthesis of Pharmacological Intermediates
Ethyl 2,2-diethylbutyrate and related compounds play a crucial role in synthesizing pharmaceutical intermediates. One significant application is in the production of ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors. A new technical synthesis of this compound from acetophenone and diethyl oxalate was developed, achieving over 99% enantiomeric purity and a yield of 50–60% (Herold et al., 2000). Additionally, the stereoselective synthesis of ethyl 4-chloro-3-hydroxybutyrate, used as a precursor in synthesizing L-carnitine and other pharmacologically valuable products, employs ethyl 2,2-diethylbutyrate derivatives (Kluson et al., 2019).
Biocatalysis in Pharmaceutical Synthesis
In the field of biocatalysis, ethyl 2,2-diethylbutyrate derivatives are utilized for enantioselective synthesis. The membrane reactor development for the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate involves using lipase from Pseudomonas cepacia in a two-phase system, achieving enantiomeric excess > 99.5% (Liese et al., 2002). Similarly, the biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate with Candida krusei showcases the potential of microbial reduction processes for high enantiopurity and product titer in pharmaceutical production (Zhang et al., 2009).
Role in Polymerization Processes
Ethyl 2,2-diethylbutyrate is also significant in polymer chemistry. For instance, it's utilized in the polymerization of propylene, where different diethers, including 2-ethyl-2-butyl-1,3-dimethoxypropane, are used as internal donors in MgCl2-supported Ziegler-Natta catalysts (Morini et al., 1996). This demonstrates its versatility in enhancing polymerization efficiency and specificity.
Chemical Bonding and Material Sciences
In material sciences, ethyl 2,2-diethylbutyrate derivatives are studied for their bonding properties. For example, the bonding of alkyl 2-cyanoacrylates to human dentin and enamel investigated the use of ethyl and isobutyl homologues for strong, durable bonds (Beech, 1972). This research is crucial for developing better dental materials.
Density and Viscosity Studies
In physical chemistry, studies on the density and viscosity of binary mixtures of ethyl-2-methylbutyrate and ethyl hexanoate with various alcohols, including methanol and ethanol, provide insights into their physicochemical properties (Djojoputro & Ismadji, 2005). This research has implications for a wide range of applications in chemical engineering and process optimization.
Propriétés
IUPAC Name |
ethyl 2,2-diethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-10(6-2,7-3)9(11)12-8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVSPQCOBPFDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335194 | |
| Record name | ETHYL 2,2-DIETHYLBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,2-diethylbutyrate | |
CAS RN |
34666-17-6 | |
| Record name | ETHYL 2,2-DIETHYLBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















